N-methyl-1H-pyrazol-4-amine dihydrochloride
Overview
Description
“N-methyl-1H-pyrazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1375471-70-7 . It has a molecular weight of 170.04 . The compound is typically stored at room temperature and is available in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C4H7N3.2ClH/c1-5-4-2-6-7-3-4;;/h2-3,5H,1H3, (H,6,7);2*1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Safety and Hazards
Mechanism of Action
The mechanism of action of pyrazole derivatives often involves interaction with enzymes or receptors in the body, leading to changes in cellular processes. For example, some pyrazole derivatives are known to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins that cause inflammation and pain .
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its target, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
N-methyl-1H-pyrazol-4-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as kinases and phosphatases. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in various biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound can affect the expression of specific genes, thereby altering cellular functions and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, this compound may inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation. Alternatively, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These molecular interactions are essential for understanding the compound’s effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, altering the flow of metabolites through specific pathways. For example, this compound may inhibit or activate enzymes involved in glycolysis, gluconeogenesis, or the citric acid cycle, leading to changes in cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its interactions with target biomolecules, thereby modulating its biochemical and cellular effects .
Properties
IUPAC Name |
N-methyl-1H-pyrazol-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.2ClH/c1-5-4-2-6-7-3-4;;/h2-3,5H,1H3,(H,6,7);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIMGJHELBSZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CNN=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-70-7 | |
Record name | N-methyl-1H-pyrazol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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